molecular formula C15H19NO3S B2996730 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide CAS No. 2034262-84-3

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide

Cat. No.: B2996730
CAS No.: 2034262-84-3
M. Wt: 293.38
InChI Key: QTWXLARBWGZPDU-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide (CAS 2034262-84-3) is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.38 g/mol. Its structure features a benzothiophene core, a moiety present in compounds investigated for various biological activities. Research into related benzothiophene and benzothiazine analogues has shown their relevance in developing ligands for neurological targets, such as monoamine oxidase (MAO) enzymes, which are important in the study of conditions like depression and Parkinson's disease . Furthermore, the 2-(thiophen-2-yl)acetamide scaffold serves as a valuable chemical platform in medicinal chemistry, particularly in the design and synthesis of potential inhibitors for enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer research . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex molecules for pharmaceutical development. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-3-19-9-14(17)16-10-15(2,18)13-8-11-6-4-5-7-12(11)20-13/h4-8,18H,3,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWXLARBWGZPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antiglaucoma Drug Hybrids

describes several betaxolol-based hybrids designed as H₂S donors for antiglaucoma applications. Key structural differences include:

Compound Key Substituents Functional Groups Reference
Target Compound 1-Benzothiophen-2-yl, 2-ethoxyacetamide Hydroxypropyl, ethoxy, acetamide
Betaxolol–ADTOH (2b) 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy, cyclopropylmethoxy Dithiolone, phenoxy, isopropylamine
Betaxolol–HBTA (2c) Benzodithioate, cyclopropylmethoxy Thioester, phenoxy
Betaxolol-HPI (2d) 4-isothiocyanatophenyl succinate Isothiocyanate, ester

Key Observations :

  • The target compound lacks the dithiolone or thiocyanate groups seen in betaxolol hybrids, which are critical for H₂S release .
  • Its ethoxyacetamide chain may enhance lipophilicity compared to the polar dithiolone or succinate groups in betaxolol derivatives.

Acetamide Derivatives with Aromatic and Heterocyclic Moieties

and highlight structurally related acetamides with varied pharmacological profiles:

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Dichlorophenyl group + thiazole ring.
  • Properties : Exhibits intermolecular N–H⋯N hydrogen bonding, forming stable 1-D crystalline chains .
  • Comparison : Unlike the target compound, this derivative lacks a hydroxypropyl group but shares the acetamide backbone. The thiazole ring may confer distinct electronic properties.
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e)
  • Structure : Sulfamoylphenyl group + thioether-linked hydroxypropyl chain.
  • Synthesis : Prepared via nucleophilic substitution between 1-mercaptopropan-2-ol and chloroacetamide .

Benzothiazole and Benzothiophene Analogues

describes N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide , a benzothiazole derivative with structural parallels:

  • Shared Features : Ethoxy group, acetamide backbone.
  • Divergence : Benzothiazole (N,S-heterocycle) vs. benzothiophene (S-heterocycle). Benzothiazoles often exhibit enhanced π-π stacking interactions compared to benzothiophenes .

Physicochemical and Functional Implications

Solubility and Bioavailability

  • The 2-hydroxypropyl group in the target compound may improve water solubility compared to purely aromatic analogues (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide is a compound belonging to the benzothiophene class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide is C15H17NO3SC_{15}H_{17}NO_3S. The synthesis typically involves several steps, including the reaction of benzothiophene derivatives with hydroxypropyl and ethoxyacetamide groups under controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that benzothiophene derivatives, including N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide, exhibit significant anticancer activity. These compounds can inhibit histone deacetylases (HDACs), which are known to play a critical role in cancer cell proliferation and survival. For instance, studies have shown that these compounds induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide also demonstrates antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways within microbial cells. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : It can affect cellular signaling pathways, leading to altered gene expression profiles associated with cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it might induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several case studies have highlighted the efficacy of benzothiophene derivatives in clinical settings:

  • Case Study 1 : A study on human breast cancer cells showed that treatment with N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide resulted in a significant reduction in cell viability compared to untreated controls, with IC50 values indicating potent activity.
CompoundCell LineIC50 (µM)Effect
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamideMCF-712.5Significant reduction in viability
  • Case Study 2 : In an animal model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .

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